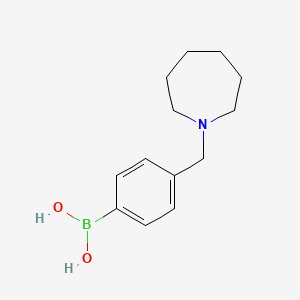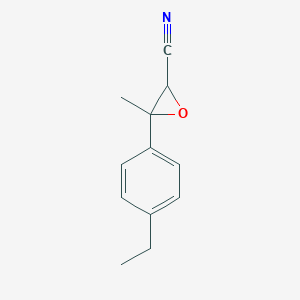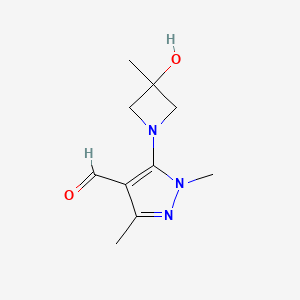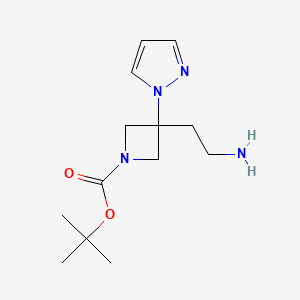![molecular formula C8H7N3O3 B13198333 {6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13198333.png)
{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a nitro group at the 6-position and a methanol group at the 3-position. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the reaction of 2-aminopyridine with arylglyoxal and 4-hydroxypyran in a three-component reaction. This cascade reaction is catalyst-free, uses green solvents, and is operationally simple, making it an eco-friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and scalable synthetic protocols are likely to be employed to ensure efficient and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Reduction: The reduction of the nitro group yields {6-Aminoimidazo[1,2-a]pyridin-3-yl}methanol.
Substitution: Substitution reactions can yield various alkylated derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell growth and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- {6-Methylimidazo[1,2-a]pyridin-3-yl}methanol
- {6-Bromoimidazo[1,2-a]pyridin-3-yl}methanol
- {6-Aminoimidazo[1,2-a]pyridin-3-yl}methanol
Uniqueness
{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol is unique due to the presence of both a nitro group and a methanol group, which confer distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, while the methanol group can participate in various substitution reactions, making it a versatile compound for synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H7N3O3 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
(6-nitroimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7N3O3/c12-5-7-3-9-8-2-1-6(11(13)14)4-10(7)8/h1-4,12H,5H2 |
Clave InChI |
WPVVLYWJBFHFPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(N2C=C1[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)





![[3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13198297.png)


![Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13198309.png)

![2-Tert-butyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13198312.png)
